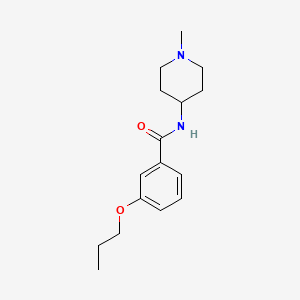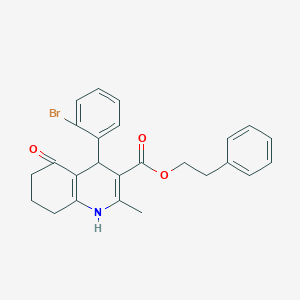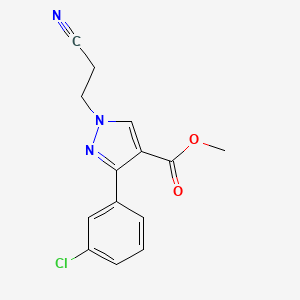
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective dopamine D3 receptor agonist, which means it has the ability to bind to and activate dopamine D3 receptors in the brain.
Aplicaciones Científicas De Investigación
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research is in the treatment of drug addiction, particularly cocaine addiction. Studies have shown that N-(1-methyl-4-piperidinyl)-3-propoxybenzamide can reduce the rewarding effects of cocaine and decrease drug-seeking behavior in animal models. This suggests that N-(1-methyl-4-piperidinyl)-3-propoxybenzamide may have potential as a therapeutic agent for cocaine addiction in humans.
Another area of research where N-(1-methyl-4-piperidinyl)-3-propoxybenzamide shows promise is in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. N-(1-methyl-4-piperidinyl)-3-propoxybenzamide has been shown to stimulate dopamine release in the brain, which could potentially alleviate some of the symptoms of Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide is related to its ability to bind to and activate dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in the reward system of the brain, and the activation of dopamine D3 receptors has been shown to reduce the rewarding effects of drugs of abuse such as cocaine. N-(1-methyl-4-piperidinyl)-3-propoxybenzamide also has some affinity for dopamine D2 receptors, but its selectivity for dopamine D3 receptors is what makes it a promising therapeutic agent for drug addiction.
Biochemical and Physiological Effects
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the brain, which could potentially alleviate some of the symptoms of Parkinson's disease. It has also been shown to reduce drug-seeking behavior in animal models of cocaine addiction, suggesting that it may have potential as a therapeutic agent for drug addiction in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-methyl-4-piperidinyl)-3-propoxybenzamide in lab experiments is that it is a selective dopamine D3 receptor agonist, which means it has a specific target in the brain. This can make it easier to study the effects of dopamine D3 receptor activation on behavior and physiology. However, one limitation of using N-(1-methyl-4-piperidinyl)-3-propoxybenzamide in lab experiments is that it is not very water-soluble, which can make it difficult to administer to animals or humans.
Direcciones Futuras
There are several future directions for research on N-(1-methyl-4-piperidinyl)-3-propoxybenzamide. One area of research that is currently being explored is the potential use of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide in the treatment of other types of drug addiction, such as opioid addiction. Another area of research is the development of more water-soluble forms of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide that can be administered more easily to animals or humans. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide, particularly in humans.
Métodos De Síntesis
The synthesis of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide involves several steps, starting with the reaction of 3-nitrobenzoic acid with propionyl chloride to form 3-nitrobenzoyl propionate. This intermediate is then reacted with 1-methyl-4-piperidinol to form the corresponding amide, which is subsequently reduced to N-(1-methyl-4-piperidinyl)-3-propoxybenzamide using a reducing agent such as lithium aluminum hydride. The final product is obtained as a white crystalline powder with a melting point of 115-117°C.
Propiedades
IUPAC Name |
N-(1-methylpiperidin-4-yl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-11-20-15-6-4-5-13(12-15)16(19)17-14-7-9-18(2)10-8-14/h4-6,12,14H,3,7-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTQNKIPQAKTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N-(4-methylphenyl)-N'-[(4-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B4983555.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4983570.png)
![N-benzyl-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4983577.png)
![7-phenyl-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983588.png)


![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B4983623.png)
![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)
![N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4983631.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983637.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4983643.png)
![4-({4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4983664.png)